molecular formula C23H18N2O2 B5431571 3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

Cat. No. B5431571
M. Wt: 354.4 g/mol
InChI Key: NLLMAGIYSZMOGR-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is also known as 2-Methoxy-2'-phenylvinyl-3-(2'-methoxyphenyl)-4(3H)-quinazolinone or MPQ. MPQ is a quinazolinone derivative that has shown promising results in various biological studies and has been extensively studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of MPQ is not yet fully understood. However, studies have shown that MPQ can inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival. MPQ has also been shown to induce apoptosis in cancer cells by activating various pathways.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. Studies have shown that MPQ can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPQ has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

MPQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MPQ is also highly soluble in organic solvents, making it easy to work with in the lab. However, one of the limitations of using MPQ in lab experiments is its low water solubility, which can make it difficult to study its effects in aqueous solutions.

Future Directions

There are several future directions for research on MPQ. One of the most significant areas of research is the development of MPQ-based drugs for the treatment of cancer and neurodegenerative diseases. Researchers are also studying the potential use of MPQ in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of MPQ and its potential applications in various research fields.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has shown promising results in various biological studies. MPQ has potential applications in various research fields, including cancer research and the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of MPQ and its potential applications in various research fields.

Synthesis Methods

The synthesis of MPQ is a complex process that involves several steps. The most common method used to synthesize MPQ is the condensation reaction between 2-aminobenzophenone and 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

MPQ has been extensively studied for its potential use in various research fields. One of the most significant applications of MPQ is in the field of cancer research. Studies have shown that MPQ has potent anti-cancer properties and can induce cell death in various cancer cell lines. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2-methoxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-21-14-8-7-13-20(21)25-22(16-15-17-9-3-2-4-10-17)24-19-12-6-5-11-18(19)23(25)26/h2-16H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMAGIYSZMOGR-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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